molecular formula C15H13ClO B2475966 1-Chloro-3-(4-phenylphenyl)propan-2-one CAS No. 1221343-04-9

1-Chloro-3-(4-phenylphenyl)propan-2-one

Cat. No. B2475966
CAS RN: 1221343-04-9
M. Wt: 244.72
InChI Key: RGYPGBPXNQGEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Chloro-3-(4-phenylphenyl)propan-2-one” is a chemical compound with the CAS Number: 937-38-2 . It has a molecular weight of 168.62 . The compound is usually in a liquid form .


Molecular Structure Analysis

The InChI Code for “1-Chloro-3-(4-phenylphenyl)propan-2-one” is 1S/C9H9ClO/c10-7-9 (11)6-8-4-2-1-3-5-8/h1-5H,6-7H2 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-Chloro-3-(4-phenylphenyl)propan-2-one” is a liquid at room temperature . It has a molecular weight of 168.62 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Studies : The base-catalyzed Claisen-Schmidt condensation reaction has been employed to synthesize chalcone derivatives, including compounds similar to 1-Chloro-3-(4-phenylphenyl)propan-2-one. These compounds were characterized by FT-IR, elemental analysis, and single-crystal X-ray diffraction. The studies provided insights into their molecular structure, including dihedral angles and intramolecular hydrogen bonding, contributing to the understanding of their stability and reactivity (Salian et al., 2018).

Biological Activities

  • Antimicrobial and Antiradical Activities : Research involving the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, related to the target compound, has shown antimicrobial and antioxidant activities. These studies are crucial for developing new pharmaceuticals and understanding the structural requisites for biological activities (Čižmáriková et al., 2020).

Catalytic and Chemical Transformations

  • Enzymatic Reduction for Asymmetric Synthesis : Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, utilizing Saccharomyces cerevisiae reductase, showcases the application of biocatalysts for producing chiral intermediates. This method demonstrates high enantioselectivity, vital for synthesizing antidepressant drugs (Choi et al., 2010).

Material Science and Chemical Properties

  • Ionic Liquid-Based Catalysis : The preparation of 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride and its use in synthesizing phosphinite ligands for Ru(II) catalyzed transfer hydrogenation processes indicates the compound's utility in catalysis and material science. This research contributes to the development of efficient catalysts for chemical transformations (Aydemir et al., 2014).

Spectroscopic and Computational Studies

  • Quantum Chemical and Spectroscopic Analysis : Studies on bioactive molecules structurally related to 1-Chloro-3-(4-phenylphenyl)propan-2-one involve comprehensive spectroscopic characterization and quantum chemical calculations. These analyses are fundamental for understanding the electronic structure, reactivity, and potential biological activities of such compounds (Viji et al., 2020).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-chloro-3-(4-phenylphenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c16-11-15(17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYPGBPXNQGEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-(4-phenylphenyl)propan-2-one

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